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Compound of Interest

Compound Name:
4-Fluoro-5-methoxy-2-nitrobenzoic

acid

Cat. No.: B1443468 Get Quote

An In-depth Technical Guide to 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Abstract: This technical guide provides a comprehensive overview of 4-Fluoro-5-methoxy-2-
nitrobenzoic acid, a key chemical intermediate in modern pharmaceutical development. The

document details the molecule's structural and physicochemical properties, a proposed robust

synthesis protocol, and state-of-the-art analytical methodologies for structural confirmation and

purity assessment. Designed for researchers, chemists, and drug development professionals,

this guide synthesizes theoretical principles with practical, field-proven insights to support the

compound's effective utilization in complex synthetic workflows.

Molecular Profile and Physicochemical Properties
4-Fluoro-5-methoxy-2-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its

unique arrangement of electron-withdrawing (fluoro, nitro, carboxylic acid) and electron-

donating (methoxy) groups on the benzene ring imparts specific reactivity and makes it a

valuable building block in medicinal chemistry. The presence of fluorine, in particular, is a well-

established strategy in drug design to modulate metabolic stability and binding affinity.

Chemical Identity
A consolidated summary of the key identifiers for 4-Fluoro-5-methoxy-2-nitrobenzoic acid is

presented below.
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Identifier Value Source

CAS Number 864293-50-5 CymitQuimica[1]

Molecular Formula C₈H₆FNO₅ CymitQuimica[1]

IUPAC Name
4-fluoro-5-methoxy-2-

nitrobenzoic acid
N/A

InChI Key
MGLFJUZFMICSSW-

UHFFFAOYSA-N
CymitQuimica[1]

Synonyms
4-Fluoro-5-methoxy-2-

nitrobenzoicacid
CymitQuimica[1]

Structural Information
The structural arrangement of the functional groups is critical to the molecule's chemical

behavior. The nitro group is positioned ortho to the carboxylic acid, while the fluoro and

methoxy groups are at the 4- and 5-positions, respectively.
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Caption: Molecular Structure of 4-Fluoro-5-methoxy-2-nitrobenzoic acid.

Physicochemical Data
The compound's physical properties are essential for handling, reaction setup, and purification.
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Property Value Source

Molecular Weight 215.14 g/mol Benchchem[2]

Appearance Solid CymitQuimica[1]

Purity (Typical) ≥97% CP Lab Safety[3]

Proposed Synthesis and Purification Protocol
Synthesis Rationale and Pathway
The most direct and industrially scalable route to 4-Fluoro-5-methoxy-2-nitrobenzoic acid is

the regioselective nitration of a suitable precursor. The logical starting material is 4-fluoro-3-

methoxybenzoic acid. In this substrate, the methoxy group is a powerful ortho-, para- directing

group, while the carboxylic acid is a meta- directing group. Both groups direct the incoming

electrophile (the nitronium ion, NO₂⁺) to the C2 position, ensuring high regioselectivity and

minimizing isomeric impurities.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic

nitronium ion, which is necessary for the reaction to proceed.
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Caption: Proposed workflow for the synthesis of the target compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1443468?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Experimental Protocol
This protocol is a well-established method for the nitration of activated aromatic rings and is

adapted for this specific substrate based on documented procedures for analogous

compounds.[4][5]

Reactor Preparation: In a clean, dry, jacketed glass reactor equipped with a mechanical

stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 3.0

equivalents).

Nitrating Mixture: Cool the reactor to 0 °C using a circulating chiller. Slowly add concentrated

nitric acid (68%, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal

temperature does not exceed 10 °C. Stir the resulting mixture for 15 minutes at 0-5 °C.

Expertise & Experience:Maintaining a low temperature is critical to prevent runaway

reactions and the formation of undesired byproducts. The pre-formation of the nitrating

mixture ensures the controlled generation of the nitronium ion.

Substrate Addition: Dissolve 4-fluoro-3-methoxybenzoic acid (1.0 equivalent) in a minimal

amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, keeping the

internal temperature strictly between 0 °C and 5 °C.

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by

taking aliquots every 30 minutes and analyzing them via HPLC or TLC until the starting

material is consumed (typically 2-4 hours).

Reaction Quench: Prepare a separate vessel with a stirred mixture of crushed ice and water

(10 parts ice-water to 1 part reaction mixture volume). Slowly pour the completed reaction

mixture onto the ice-water with vigorous stirring. A solid precipitate of the crude product

should form.

Trustworthiness:Quenching on ice serves two purposes: it safely neutralizes the potent

acid mixture and precipitates the organic product, which has low solubility in the aqueous

medium.

Isolation: Allow the slurry to stir for 30-60 minutes to ensure complete precipitation. Collect

the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized
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water until the filtrate is neutral (pH ~7).

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Isolation
Recrystallization is the most effective method for purifying the crude product.

Dissolve the crude solid in a minimal amount of hot ethanol.

Add hot water dropwise until the solution becomes faintly turbid.

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration, wash with a small amount of cold

ethanol/water (1:1), and dry under vacuum.

Structural Elucidation and Quality Control
Methodology
Confirming the identity and purity of the final compound is a non-negotiable step. A combination

of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Rationale for Analytical Techniques
HPLC: Ideal for determining purity and identifying any isomeric or process-related impurities

with high sensitivity.[6]

NMR Spectroscopy: Provides unambiguous structural confirmation by mapping the carbon-

hydrogen framework of the molecule.

Mass Spectrometry (MS): Confirms the molecular weight and elemental formula.
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Protocol: High-Performance Liquid Chromatography
(HPLC)
This is a general reverse-phase method suitable for purity analysis of aromatic carboxylic

acids.[6]

Parameter Recommended Setting

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient 10% B to 90% B over 20 minutes

Flow Rate 1.0 mL/min

Detector UV at 254 nm

Column Temp. 30 °C

Injection Vol. 5 µL

Sample Prep. 1 mg/mL in Acetonitrile/Water (1:1)

Data Interpretation: Purity is calculated based on the area percentage of the main product peak

relative to the total area of all peaks in the chromatogram.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
The following are predicted chemical shifts (δ) and coupling patterns. Experimental verification

is required.

¹H NMR (400 MHz, DMSO-d₆):

δ ~13.5 (s, 1H): Carboxylic acid proton (broad singlet).

δ ~8.0 (d, J ≈ 7 Hz, 1H): Aromatic proton ortho to the nitro group.
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δ ~7.8 (d, J ≈ 11 Hz, 1H): Aromatic proton ortho to the fluorine atom.

δ ~4.0 (s, 3H): Methoxy group protons (singlet).

¹³C NMR (100 MHz, DMSO-d₆):

δ ~165.0: Carboxylic acid carbon.

δ ~155.0 (d, J ≈ 250 Hz): Carbon attached to fluorine.

δ ~150.0: Carbon attached to the methoxy group.

Aromatic carbons: Additional signals expected between δ 110-145 ppm.

δ ~57.0: Methoxy carbon.

Protocol: Mass Spectrometry (MS)
Technique: Electrospray Ionization (ESI) in negative mode.

Expected Ion: [M-H]⁻ at m/z 214.02.

Trustworthiness:High-Resolution Mass Spectrometry (HRMS) should be used to confirm

the elemental formula. The calculated exact mass for [C₈H₅FNO₅]⁻ is 214.0157, providing

a stringent test of the compound's identity.

Applications in Drug Discovery and Development
4-Fluoro-5-methoxy-2-nitrobenzoic acid and its close isomers are recognized as crucial

intermediates in the synthesis of targeted therapeutics, particularly in oncology. The compound

serves as a scaffold that can be elaborated through further chemical modifications.

A primary application involves the reduction of the nitro group to an aniline, which can then

participate in amide bond formation or other coupling reactions. For instance, the related

isomer 4-fluoro-2-methoxy-5-nitrobenzoic acid is a documented precursor in the synthesis of

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Osimertinib, a

treatment for non-small cell lung cancer.[4][5] The unique substitution pattern of these

molecules is often key to achieving selective binding to the target protein.
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Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.

Signal Word: Warning

Hazard Statements:[7]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat. Handle in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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